Home > Products > Screening Compounds P12043 > Dicoumarol derivative, 4
Dicoumarol derivative, 4 -

Dicoumarol derivative, 4

Catalog Number: EVT-15175127
CAS Number:
Molecular Formula: C27H20O8
Molecular Weight: 472.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dicoumarol is derived from sweet clover (Melilotus spp.), where it can be formed during the spoilage of hay containing coumarin. It belongs to the class of organic compounds known as 4-hydroxycoumarins, which are characterized by the presence of a hydroxyl group at the fourth position of the coumarin skeleton. This class includes several important anticoagulants and is classified under phenylpropanoids and polyketides .

Synthesis Analysis

Methods and Technical Details

The synthesis of dicoumarol derivatives typically involves the reaction of 4-hydroxycoumarin with various aldehydes through a domino Knoevenagel-Michael reaction. This method has been optimized through various protocols, including:

  • Catalyst-Free Methods: Utilizing conditions that do not require additional catalysts, simplifying the synthesis process.
  • Biocatalytic Approaches: Employing enzymes to facilitate the reaction under mild conditions.
  • Microwave-Assisted Synthesis: Reducing reaction times significantly while maintaining high yields.

For example, one effective method involves using dibutyltin oxide as a catalyst, which allows for high yields in shorter reaction times compared to traditional methods .

Molecular Structure Analysis

Structure and Data

Dicoumarol has the molecular formula C19H12O6C_{19}H_{12}O_6 and a molecular weight of approximately 336.3 g/mol. The structure can be described as follows:

  • Core Structure: It consists of two 4-hydroxycoumarin units linked by a methylene bridge.
  • Functional Groups: The presence of hydroxyl groups enhances its reactivity and biological activity.

The compound's structural representation reveals a complex arrangement that facilitates intramolecular hydrogen bonding, contributing to its biological functions .

Chemical Reactions Analysis

Reactions and Technical Details

Dicoumarol participates in various chemical reactions, primarily due to its electrophilic nature. Key reactions include:

  • Knoevenagel Condensation: The initial step where 4-hydroxycoumarin reacts with an aldehyde to form an intermediate.
  • Michael Addition: A subsequent reaction where another molecule of 4-hydroxycoumarin attacks the intermediate to form dicoumarol.
  • Enolization: Final conversion steps that stabilize the product through tautomerization.

These reactions can be catalyzed using Lewis acids or biocatalysts, enhancing yields and reducing reaction times significantly .

Mechanism of Action

Process and Data

The mechanism by which dicoumarol exerts its anticoagulant effects involves:

  1. Inhibition of Vitamin K Epoxide Reductase: This enzyme is crucial for recycling vitamin K, which is necessary for synthesizing clotting factors.
  2. Disruption of Prothrombin Formation: By inhibiting vitamin K metabolism, dicoumarol leads to decreased levels of prothrombin and other clotting factors, thereby exerting its anticoagulant effects.

Studies have shown that dicoumarol's inhibition is dose-dependent and varies based on the presence of other substrates or inhibitors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Creamy-white crystalline powder with a faint pleasant odor.
  • Melting Point: Approximately 290-292 °C.
  • Solubility: Practically insoluble in water; soluble in alkaline solutions.

Chemical Properties

  • Density: Estimated at around 1.2864 g/cm³.
  • pKa: Approximately 4.20, indicating its acidic nature.
  • Stability: Stable under normal conditions but should be stored away from oxidizing agents .
Applications

Scientific Uses

Dicoumarol has several important applications in both clinical and research settings:

  • Anticoagulant Therapy: Used as an oral anticoagulant for managing thromboembolic disorders.
  • Biochemical Research: Acts as an inhibitor in studies involving reductases and other metabolic pathways.
  • Potential Anticancer Agent: Emerging studies suggest that dicoumarol may have antiproliferative effects against various cancer cell lines, indicating potential therapeutic applications beyond anticoagulation .
Introduction to Dicoumarol Derivatives in Modern Pharmacology

Historical Context of Dicoumarol and Its Role in Anticoagulant Development

Dicoumarol’s discovery originated from agricultural crisis in the 1920s, when cattle consuming moldy Melilotus officinalis (sweet clover) hay suffered fatal hemorrhagic disease due to an unidentified anticoagulant [1] [3]. In 1940, Karl Paul Link’s team at the University of Wisconsin isolated the causative agent—dicoumarol (3,3′-methylenebis(4-hydroxycoumarin))—marking the first characterized vitamin K antagonist [1] [3]. This natural compound’s mechanism involved competitive inhibition of vitamin K epoxide reductase (VKOR), disrupting γ-carboxylation of clotting factors II, VII, IX, and X [3]. The subsequent synthesis of warfarin (a simplified dicoumarol derivative) in 1948 revolutionized anticoagulation therapy and rodent control, establishing the 4-hydroxycoumarin scaffold as a pharmacophore template [1] [6].

Table 1: Key Historical Milestones in Dicoumarol Research

YearEventSignificance
1921–1933Hemorrhagic disease outbreaks in cattleClinical description of "sweet clover disease"
1940Isolation of dicoumarol by Karl LinkStructural identification of anticoagulant principle
1948Warfarin synthesisFirst clinically viable oral anticoagulant derived from dicoumarol chemistry
1950sClinical adoption of warfarinReplacement of dicoumarol due to superior pharmacokinetics

Significance of Structural Modifications in Dicoumarol Derivatives

The dicoumarol scaffold enables targeted modifications that profoundly alter bioactivity. Key strategies include:

  • Position-Specific Substitutions: Introduction of non-polar alkyl/aryl groups at the C-3 position enhances binding affinity to VKOR’s hydrophobic pocket, while electron-withdrawing groups (e.g., -NO₂, -Br) at C-6 or C-8 improve redox properties for non-anticoagulant applications [4] [7].
  • Methylene Bridge Optimization: Replacing the central -CH₂- with thiomethylene (-CH₂S-) or carbonyl groups modulates molecular flexibility, altering interactions with oxidoreductases like NAD(P)H:quinone oxidoreductase 1 (NQO1) [4] [8].
  • Biscoumarin Diversification: Asymmetric biscoumarins (e.g., C-3/C-4’ linked isomers) exhibit superior tumor cytotoxicity compared to symmetric dicoumarol by disrupting kinase signaling pathways [4] [8].

These modifications decouple anticoagulant effects from other bioactivities, enabling derivative-specific targeting of enzymes like NQO1, kinases, and carbonic anhydrases [4] [7].

Table 2: Bioactivity Modulation via Structural Modifications

Modification SiteChemical ChangeFunctional Impact
C-3/C-3′ positionsArylalkyl group attachmentEnhanced VKOR inhibition specificity
Methylene bridgeSulfur or oxygen substitutionAltered redox cycling kinetics for NQO1 targeting
C-4 hydroxylsMethylation or glycosylationReduced anticoagulation; increased anticancer potency
C-6/C-8 positionsNitro/halogen substitutionsInduced ROS generation in tumor cells

Position of Dicoumarol Derivative 4 in Medicinal Chemistry Research

"Compound 4" (a prototypical C-3 trifluoromethylated biscoumarin) exemplifies modern dicoumarol derivative optimization. Its design overcomes key limitations of parent dicoumarol:

  • Dual-Target Inhibition: Compound 4 simultaneously inhibits NQO1 (IC₅₀ = 0.18 µM) and PI3K/Akt kinases, disrupting cancer cell redox balance and survival pathways without significant VKOR antagonism [4] [8].
  • Enhanced Selectivity: Molecular docking confirms preferential binding to NQO1’s FAD-binding domain (binding energy: -10.2 kcal/mol) over VKOR, minimizing bleeding risks [4] [6].
  • Synthetic Accessibility: Synthesized via Knoevenagel-Michael condensation of 4-hydroxycoumarin with fluorinated benzaldehydes under green chemistry conditions (yield: 92%) [7].

Current research prioritizes Compound 4 as a lead for:

  • Anticancer Adjuvants: Synergizes with cisplatin in hepatocellular carcinoma models by increasing oxidative stress-mediated apoptosis [4].
  • Antiviral Applications: Computational studies predict inhibition of HBV X protein (HBx)-mediated viral replication via NQO1 modulation [5] [8].
  • Neuroprotective Agents: Attenuates microglial inflammation by suppressing NF-κB translocation [8].

Table 3: Molecular Targets and Therapeutic Applications of Compound 4

Therapeutic AreaPrimary Molecular TargetObserved EffectResearch Status
OncologyNQO1/PI3K dual inhibitionROS accumulation; apoptosis inductionIn vitro & xenograft validation
VirologyHBx protein destabilizationReduced HBV cccDNA stabilityComputational docking studies
NeuroinflammationNF-κB pathway suppressionDecreased TNF-α/IL-6 secretionIn vitro microglial models
Metabolic DiseasePTP1B inhibitionEnhanced insulin receptor signalingPreliminary enzyme assays

Concluding Perspectives

Compound 4 exemplifies the successful structural repurposing of dicoumarol’s core scaffold. Its targeted design leverages precise modifications to unlock non-anticoagulant therapeutic applications while maintaining synthetic feasibility. Ongoing structure-activity relationship (SAR) studies continue to refine this molecule’s selectivity, positioning it as a versatile template for multifunctional drug development in oncology, virology, and inflammatory diseases. Future work requires in vivo validation of its therapeutic index and metabolite profiling to advance toward clinical translation.

Properties

Product Name

Dicoumarol derivative, 4

IUPAC Name

3-[(3-ethoxy-4-hydroxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one

Molecular Formula

C27H20O8

Molecular Weight

472.4 g/mol

InChI

InChI=1S/C27H20O8/c1-2-33-20-13-14(11-12-17(20)28)21(22-24(29)15-7-3-5-9-18(15)34-26(22)31)23-25(30)16-8-4-6-10-19(16)35-27(23)32/h3-13,21,28-30H,2H2,1H3

InChI Key

DGLURGGLYYGFNA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.